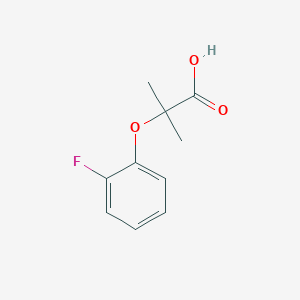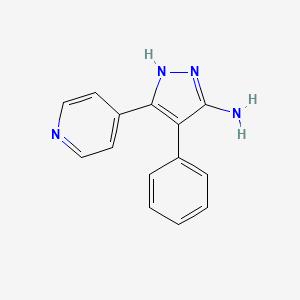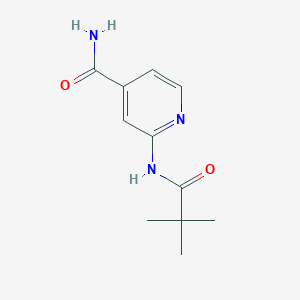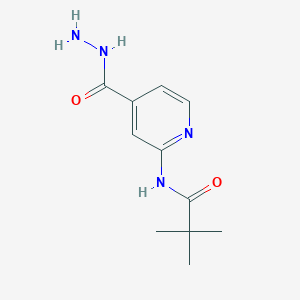
Ácido 3-(4-Fluorofenil)picolínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)picolinic acid (3-FPPA) is an organic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of picolinic acid, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Actividades Anticancerígenas
Una de las aplicaciones significativas del “Ácido 3-(4-Fluorofenil)picolínico” es en el campo de la investigación del cáncer. Se ha utilizado en la síntesis de complejos de renio(I) tricarbonilo, que han mostrado prometedoras actividades anticancerígenas in vitro . Estos complejos se probaron en células Vero (mamífero sano), HeLa (carcinoma cervical) y A549 (cáncer de pulmón) . Uno de los complejos, fac-[Re(Pico)(CO)3 (H2O)], mostró toxicidad con valores respectivos de LC50 de 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) y 20.9 ± 0.8 (SI = 0.430) μg/mL . Esto sugiere que podría utilizarse como fármaco de control positivo de toxicidad .
Estudios Estructurales
El compuesto también se ha utilizado en estudios estructurales. Se investigó el efecto de los átomos de flúor en el esqueleto del ligando N,O’- bidentado . Se observó una tendencia en las frecuencias de estiramiento del carbonilo: con Pico< Tfpc < Dfpc .
Síntesis de Complejos
“this compound” se ha utilizado en la síntesis de complejos de renio(I) tricarbonilo . Estos complejos se sintetizaron utilizando el enfoque de ligando mixto ‘2 + 1’ con un rendimiento promedio del 84% . Los complejos se caracterizaron mediante diversas técnicas espectroscópicas: IR, 1H y 13C RMN, UV/Vis y difracción de rayos X de monocristal .
Desarrollo de Fármacos
Las propiedades únicas del compuesto lo convierten en un candidato potencial para el desarrollo de fármacos. Su capacidad para formar complejos con metales como el renio se puede aprovechar para desarrollar nuevos fármacos . Por ejemplo, el cisplatino, un fármaco a base de metales, se utiliza ampliamente en el tratamiento del cáncer . Del mismo modo, el “this compound” podría utilizarse para desarrollar nuevos fármacos con propiedades mejoradas.
Cribado Biológico
El compuesto se ha utilizado en el cribado biológico. El cribado biológico in vitro en células Vero (mamífero sano), HeLa (carcinoma cervical) y A549 (cáncer de pulmón) reveló un complejo tóxico . Esto sugiere que el compuesto podría utilizarse en el cribado biológico para identificar posibles fármacos.
Diseño de Ligandos
El “this compound” se puede utilizar en el diseño de ligandos. La capacidad del compuesto para formar complejos con metales como el renio lo convierte en un candidato potencial para el diseño de nuevos ligandos . Estos ligandos podrían utilizarse en diversas aplicaciones, como el desarrollo de fármacos y la catálisis.
Mecanismo De Acción
Target of Action
Picolinic acid, a related compound, has been shown to bind to zinc finger proteins (zfps), disrupting their structures and inhibiting function .
Mode of Action
It’s plausible that it might interact with its targets in a similar way as picolinic acid does, by binding to zfps and disrupting their structures .
Biochemical Pathways
Picolinic acid, a metabolite of tryptophan (TRY), has been implicated in the pathogenesis of major depression and other mental health conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(4-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to zinc finger proteins, altering their structure and function . This interaction can inhibit the function of these proteins, which are involved in viral replication and normal cellular homeostasis . Additionally, 3-(4-Fluorophenyl)picolinic acid can act as an immunomodulator by affecting zinc transport .
Cellular Effects
The effects of 3-(4-Fluorophenyl)picolinic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit viral entry by targeting viral-cellular membrane fusion . This inhibition can disrupt the replication cycle of enveloped viruses such as SARS-CoV-2 and influenza A virus . Furthermore, 3-(4-Fluorophenyl)picolinic acid can affect immune responses by working in conjunction with cytokines like interferon gamma .
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)picolinic acid exerts its effects through various mechanisms. It binds to biomolecules such as zinc finger proteins, disrupting their zinc-binding capabilities and altering their structure . This binding can inhibit the function of these proteins, which are crucial for viral replication and cellular homeostasis . Additionally, 3-(4-Fluorophenyl)picolinic acid can interfere with cellular endocytosis and membrane fusion events, further inhibiting viral entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorophenyl)picolinic acid can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that 3-(4-Fluorophenyl)picolinic acid can maintain its antiviral activity over extended periods .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, it has been shown to exhibit antiviral activity without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(4-Fluorophenyl)picolinic acid is involved in several metabolic pathways. It is a metabolite of tryptophan through the kynurenine pathway . This pathway involves enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing various physiological processes .
Transport and Distribution
Within cells and tissues, 3-(4-Fluorophenyl)picolinic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect the compound’s accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenyl)picolinic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRQJLIWJGHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590944 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192608-90-4 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)












